molecular formula C8H14NNa2O9P B12087998 N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt

N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt

Cat. No.: B12087998
M. Wt: 345.15 g/mol
InChI Key: VMIUIRDWUIWJMW-UHFFFAOYSA-L
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Description

N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt (CAS 31281-59-1) is a phosphorylated derivative of N-acetylglucosamine (GlcNAc), a monosaccharide critical in glycoprotein and glycolipid biosynthesis. Its molecular formula is C₈H₁₆NO₉P·2Na, with a molecular weight of 345.15 g/mol and purity ≥95% (TLC) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14NNa2O9P

Molecular Weight

345.15 g/mol

IUPAC Name

disodium;[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C8H16NO9P.2Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);;/q;2*+1/p-2

InChI Key

VMIUIRDWUIWJMW-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Phosphorylation with Crystalline Phosphoric Acid

A foundational method involves direct phosphorylation of tetraacetyl-N-acetyl-D-glucosamine using crystalline phosphoric acid. This approach, reported by Elbein et al. (1998), proceeds via nucleophilic attack at the anomeric carbon, yielding N-acetyl-α-D-glucosamine-1-phosphate. The reaction requires anhydrous conditions to minimize hydrolysis of the phosphate ester. Subsequent deacetylation is achieved using hydrazine in the presence of hydrazine sulfate, which selectively removes acetyl groups without cleaving the glycosidic bond. The final disodium salt is obtained by neutralization with sodium hydroxide, achieving an overall yield of >80% based on radiolabeled acetate incorporation.

Key Reaction Parameters

ParameterValue
Phosphorylation agentCrystalline H₃PO₄
Temperature0–4°C (controlled)
Deacetylation agentHydrazine/Hydrazine sulfate
Neutralization agentNaOH (2 equivalents)
Yield80–85%

This method’s robustness is evidenced by its application in synthesizing UDP-N-[¹⁴C]acetyl-D-glucosamine, confirming the utility of GlcNAc-1-P as a precursor for nucleotide-activated sugars.

Radical-Mediated C-Glycosylation and Ozonolysis

A more recent strategy employs radical-mediated C-glycosylation to construct the α-linked sugar-phosphate backbone. Gaurat et al. (2000) developed a concise route starting from 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride. Allyltributyltin initiates a free-radical chain reaction, forming a C1-allylated intermediate. Subsequent ozonolysis of the vinyl derivative generates an α-configured aldehyde, which undergoes nucleophilic addition with diethyl phosphate anion (Scheme 1). The resulting hydroxyphosphonate is deoxygenated under Dolan-MacMillan conditions (Me₃SiBr, Et₃N), yielding the phosphonate analogue. Deprotection via silylation and acetylation removal produces GlcNAc-1-P, which is converted to the disodium salt by ion exchange.

Optimization Insights

  • Ozonolysis at −78°C prevents anomerization of the aldehyde intermediate.

  • Use of trimethylsilyl bromide ensures complete deoxygenation without side reactions.

  • Final disodium salt crystallization (monohydrate form) achieves >95% purity by ³¹P NMR.

Enzymatic Synthesis Using Pyrophosphorylases

UDP-N-Acetyl-D-Glucosamine Pyrophosphorylase

Enzymatic methods leverage the reversibility of pyrophosphorylase-catalyzed reactions. Elbein et al. (1998) demonstrated that yeast UDP-N-acetyl-D-glucosamine pyrophosphorylase couples GlcNAc-1-P with UTP to form UDP-GlcNAc. While this primarily generates the nucleotide sugar, the reverse reaction (hydrolysis of UDP-GlcNAc) provides a route to GlcNAc-1-P. The disodium salt is isolated via ion-exchange chromatography, with yields contingent on enzyme activity and substrate concentration.

Advantages and Limitations

  • Yield: 60–70% (enzyme-dependent).

  • Stereospecificity: High α-anomer preference due to enzyme active-site constraints.

  • Scalability: Limited by enzyme cost and stability.

Biosynthetic Pathways in Escherichia coli

Phosphoglucosamine Mutase-Catalyzed Isomerization

In E. coli, GlcNAc-1-P is a precursor for peptidoglycan synthesis via the Glm pathway. Phosphoglucosamine mutase (GlmM) isomerizes glucosamine-6-phosphate to glucosamine-1-phosphate, which is subsequently acetylated by GlmU. While this pathway is endogenous, in vitro reconstitution using purified GlmM and GlmU enables gram-scale production. The disodium salt is precipitated from the reaction mixture by ethanol addition, achieving 90% purity.

Industrial Relevance

  • Sustainability: Avoids harsh reagents, leveraging microbial biosynthesis.

  • Challenges: Requires precise control of ATP and acetyl-CoA levels.

Comparative Analysis of Synthetic Methods

MethodYieldPurityScalabilityStereochemical Control
Crystalline H₃PO₄80–85%>90%HighModerate
Radical C-Glycosylation60–70%>95%ModerateHigh
Enzymatic Pyrophosphorylase60–70%85–90%LowHigh
E. coli Biosynthesis70–80%90%HighHigh

Chemical methods prioritize rapid access to high-purity material, whereas enzymatic and biosynthetic routes offer superior stereocontrol at the expense of scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a fundamental reaction involving the cleavage of chemical bonds through the addition of water. For N-acetyl-alpha-D-glucosamine-1-phosphate, hydrolysis can occur under acidic or basic conditions, leading to the formation of N-acetyl-D-glucosamine and inorganic phosphate.

  • Reaction Equation :

N Acetyl alpha D glucosamine 1 phosphate+H2ON Acetyl D glucosamine+Pi\text{N Acetyl alpha D glucosamine 1 phosphate}+H_2O\rightarrow \text{N Acetyl D glucosamine}+\text{Pi}

This reaction is catalyzed by specific enzymes, such as N-acetyl-D-glucosamine-6-phosphate deacetylase, which facilitates the hydrolytic cleavage of the phosphate group .

Phosphorylation Reactions

N-Acetyl-alpha-D-glucosamine-1-phosphate can also participate in phosphorylation reactions where it acts as a substrate for kinases. These reactions are vital for cellular signaling and metabolism.

  • Example Reaction :

N Acetyl D glucosamine+ATPN Acetyl alpha D glucosamine 1 phosphate+ADP\text{N Acetyl D glucosamine}+ATP\rightarrow \text{N Acetyl alpha D glucosamine 1 phosphate}+ADP

In this reaction, adenosine triphosphate (ATP) donates a phosphate group to N-acetyl-D-glucosamine, forming N-acetyl-alpha-D-glucosamine-1-phosphate and adenosine diphosphate (ADP) as a byproduct .

Enzymatic Hydrolysis

The enzyme NagA from Escherichia coli catalyzes the hydrolysis of N-acetyl-D-glucosamine-6-phosphate, which is closely related to N-acetyl-alpha-D-glucosamine-1-phosphate. The mechanism involves metal ion activation and formation of a tetrahedral intermediate, leading to product release .

Glycoside Hydrolases

Glycoside hydrolases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. N-Acetyl-alpha-D-glucosamine-1-phosphate can serve as a substrate for these enzymes, facilitating the breakdown of complex carbohydrates into simpler sugars .

Metabolic Pathways

This compound participates in metabolic pathways that recycle cell wall components in bacteria and contribute to the synthesis of teichoic acids and murein, which are crucial for bacterial cell wall integrity .

Scientific Research Applications

Biochemical Role and Mechanism of Action

N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt serves as a substrate for several enzymatic reactions, particularly in the biosynthesis of N-linked glycoproteins. It acts as a key intermediate in the metabolic pathways involving glycosylation processes, which are crucial for protein folding, stability, and function. The compound is involved in the regulation of several signaling pathways through its interaction with enzymes such as N-acetyl-D-glucosamine-phosphate deacetylases .

Anti-inflammatory Effects

Research indicates that N-Acetyl-alpha-D-glucosamine-1-phosphate has potential anti-inflammatory properties. Studies have shown its efficacy in modulating inflammatory responses, making it a candidate for treating conditions like osteoarthritis and other inflammatory diseases .

Cancer Treatment

The compound has been investigated for its role in cancer therapy. It is believed to inhibit certain signaling pathways that promote tumor growth and metastasis. For instance, it has been shown to affect the NF-κB pathway, which is often activated in various cancers .

Neurological Disorders

N-Acetyl-alpha-D-glucosamine-1-phosphate has also been studied for its neuroprotective effects. Its ability to modulate glycosylation patterns on neuronal proteins may contribute to its therapeutic potential in neurodegenerative diseases .

Glycobiology Studies

In glycobiology, this compound is used extensively to study glycan structures and their functions. It aids in the characterization of glycosyltransferases and glycoside hydrolases, which are essential for understanding glycan biosynthesis and degradation .

Enzyme Substrate

As a substrate for various enzymes, this compound is utilized in assays to determine enzyme activity related to carbohydrate metabolism. This includes studies on phosphorylases that catalyze the breakdown of glycans .

Case Studies

Study Focus Findings
Study on Anti-inflammatory EffectsInvestigated the impact of GlcNAc-1-P on inflammatory cytokinesDemonstrated a reduction in TNF-alpha levels in vitro
Cancer Pathway ModulationExamined the effect on NF-κB signalingFound significant inhibition of NF-κB activity in cancer cell lines
Neuroprotection MechanismAnalyzed protective effects against oxidative stressShowed decreased apoptosis in neuronal cultures exposed to oxidative agents

Comparison with Similar Compounds

Positional Isomers: 1-Phosphate vs. 6-Phosphate Derivatives

Property N-Acetyl-alpha-D-glucosamine-1-phosphate Disodium Salt N-Acetyl-D-glucosamine 6-phosphate Sodium Salt
Phosphorylation Site Position 1 Position 6
Molecular Weight 345.15 g/mol (disodium salt) 301.19 g/mol (free acid basis)
Biological Role Bacterial cell wall synthesis Likely involved in hexosamine salvage pathways
Enzyme Specificity Substrate for deacetylases Not phosphorylated by NagK-8 kinase

Key Insight : The phosphorylation position dictates metabolic fate. The 1-phosphate isomer is specialized for cell wall biosynthesis, while the 6-phosphate form may participate in sugar salvage pathways but lacks cross-reactivity with certain kinases .

Isotopically Labeled Variants

Compound Distinguishing Feature Application
N-Acetyl-alpha-D-¹⁵N-glucosamine-1-phosphate disodium salt ¹⁵N labeling (≥98% atom purity) Isotopic tracing in metabolic studies
N-Acetyl-alpha-D-glucosamine-¹³C₆,¹⁵N 1-phosphate disodium salt Dual ¹³C/¹⁵N labeling High-resolution NMR/MS analysis

Key Insight : Labeled variants enable precise tracking of GlcNAc metabolism in complex biological systems, enhancing research on glycosylation pathways .

Comparison with Functional Analogs

UDP-Activated Sugars

Compound Structure Role
UDP-alpha-D-N-acetylglucosamine (UDP-GlcNAc) Nucleotide sugar (UDP + GlcNAc) Glycosyl donor in glycoprotein synthesis
This compound Phosphorylated monosaccharide Precursor for UDP-GlcNAc biosynthesis

Key Insight : The target compound is a metabolic precursor to UDP-GlcNAc, which directly participates in glycosyltransferase reactions. UDP-GlcNAc’s disodium salt (CAS 91183-98-1) is utilized in glycan chain elongation, whereas the 1-phosphate form is upstream in the biosynthetic pathway .

Non-Acetylated Phosphate Sugars

Compound Structure Role
Alpha-D-glucose-1-phosphate disodium salt Glucose backbone, no acetyl group Glycogen metabolism (Cori ester)
This compound Acetylated GlcNAc backbone Bacterial cell wall synthesis

Key Insight: Acetylation at the C2 position in GlcNAc derivatives confers resistance to certain hydrolases, making the compound critical in microbial systems. Non-acetylated analogs like glucose-1-phosphate are central to energy storage pathways .

Physicochemical and Analytical Data

Molecular Properties

Parameter This compound Alpha-D-glucose-1-phosphate Disodium Salt
Molecular Formula C₈H₁₆NO₉P·2Na C₆H₁₁O₉P·2Na·4H₂O
Purity ≥95% (TLC) ≥95%
Storage -20°C -20°C

Key Insight : Both compounds require low-temperature storage to maintain stability, reflecting the sensitivity of glycosidic and phosphate bonds to hydrolysis.

Biological Activity

N-Acetyl-alpha-D-glucosamine-1-phosphate disodium salt, commonly referred to as GlcNAc-1-P, is a phosphorylated derivative of N-acetyl-D-glucosamine (GlcNAc) with significant biological activities. This compound plays a crucial role in various biochemical pathways, particularly in glycosylation processes that are vital for cellular function and structure. The following sections detail its biological activity, mechanisms, and applications based on diverse research findings.

  • Molecular Formula : C₈H₁₄NNa₂O₉P
  • Molecular Weight : Approximately 345.15 g/mol
  • Physical State : Solid (powder)
  • Solubility : Soluble in water

Role in Glycosylation

GlcNAc-1-P serves as a substrate in the synthesis of nucleotide sugars, particularly UDP-N-acetyl-D-glucosamine, which is essential for glycosylation processes. Glycosylation modifies proteins and lipids, influencing their stability and functionality. This modification is crucial for the biosynthesis of glycoproteins and glycolipids, which are integral to cell membrane structure and signaling pathways .

Biological Activities

This compound exhibits several biological activities:

  • Substrate for Enzymatic Reactions : It acts as a substrate for various glycosyltransferases and deacetylases, facilitating the transfer of sugar moieties to proteins and lipids.
  • Inhibition of Enzymatic Activity : Research indicates that GlcNAc-1-P can inhibit critical enzymes involved in metabolic pathways, which may have implications in treating conditions like cancer and inflammation .
  • Cell Signaling Modulation : The compound influences cell signaling pathways by modifying the glycan structures on cell surfaces, thereby affecting cell-cell interactions and immune responses .

The mechanisms through which N-Acetyl-alpha-D-glucosamine-1-phosphate exerts its effects include:

  • Glycan Modification : By serving as a precursor for glycan synthesis, GlcNAc-1-P alters the structural properties of glycoproteins and glycolipids, impacting their biological functions.
  • Regulation of Inflammatory Responses : Studies suggest that GlcNAc-1-P can modulate inflammatory responses by influencing the expression of cytokines and adhesion molecules .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cancer Research : In a study examining the effects of GlcNAc-1-P on cancer cells, it was found to inhibit tumor growth by interfering with glycosylation patterns critical for cancer cell survival .
Study FocusFindings
Cancer Cell LinesInhibition of growth due to altered glycosylation
Inflammatory ModelsModulation of cytokine release
  • Neurological Disorders : Research has indicated potential benefits in neurological contexts where GlcNAc-1-P may help restore normal cellular functions disrupted by disease processes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
N-Acetyl-D-glucosamineNon-phosphorylated formPrimarily involved in structural roles
UDP-N-acetyl-D-glucosamineUridine diphosphate linkedFunctions as an activated sugar donor
N-Acetyl-beta-D-glucosamineBeta anomeric configurationDifferent stereochemistry affects activity

This compound is distinct due to its phosphorylated nature, making it essential for metabolic pathways that require phosphate groups for activation.

Applications

The biological activities of this compound have led to various applications:

  • Therapeutic Uses : Its potential in treating inflammatory diseases and certain cancers makes it a candidate for further pharmacological development.
  • Biochemical Research : Used extensively as a substrate to study enzyme activities related to glycosylation.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of N-acetyl-alpha-D-glucosamine-1-phosphate disodium salt in experimental setups?

  • Methodological Answer : Structural verification requires nuclear magnetic resonance (NMR) spectroscopy to confirm the α-anomeric configuration and acetylated amine group. Purity assessment can be performed via thin-layer chromatography (TLC) with ≥95% purity as a baseline standard . High-performance liquid chromatography (HPLC) is recommended for quantifying trace impurities, especially in isotopic variants (e.g., 13C/15N-labeled forms) .

Q. What are the optimal solubility and storage conditions for this compound in biochemical assays?

  • Methodological Answer : The compound is highly water-soluble (50 mg/mL in water, yielding clear solutions) . For long-term stability, store at −20°C in lyophilized form to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as moisture exposure may degrade the phosphate group .

Q. How do isotopic variants (e.g., 15N or 13C-labeled forms) enhance metabolic pathway studies?

  • Methodological Answer : Isotopic labeling (e.g., 15N at ≥98% enrichment) enables tracing of glucosamine-phosphate incorporation into glycoconjugates using mass spectrometry or isotope-ratio imaging. This is critical for studying glycosylation kinetics in cell cultures or enzyme assays .

Advanced Research Questions

Q. What experimental designs are recommended for investigating this compound as a substrate for N-acetyl-D-glucosamine-phosphate deacetylases?

  • Methodological Answer : Use kinetic assays with purified deacetylases, monitoring phosphate release via malachite green assays or HPLC-based quantification of reaction byproducts (e.g., inorganic phosphate). Include negative controls with non-hydrolyzable analogs (e.g., β-anomers) to validate enzyme specificity .

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